Clocortolone pivalate
Overview
Description
Clocortolone pivalate is a synthetic glucocorticoid corticosteroid and corticosteroid ester. It is marketed under brand names such as Cilder, Cloderm, and Purantix . This compound is the C21 pivalate (trimethylacetate) ester of clocortolone and acts as a prodrug of clocortolone in the body . It is primarily used in the treatment of corticosteroid-responsive skin disorders due to its anti-inflammatory and immunosuppressive properties .
Mechanism of Action
Target of Action
Clocortolone pivalate, a synthetic glucocorticoid corticosteroid, primarily targets the glucocorticoid receptor (GR) found in cells . The GR is a type of nuclear receptor that plays a crucial role in regulating genes controlling inflammation and immune response .
Mode of Action
It is thought to act by inducing phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins are believed to control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
The induction of lipocortins by this compound affects the arachidonic acid pathway. By inhibiting phospholipase A2, the release of arachidonic acid is reduced, which in turn decreases the production of inflammatory mediators like prostaglandins and leukotrienes .
Pharmacokinetics
The extent of percutaneous absorption of topical corticosteroids like this compound is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids . They are bound to plasma proteins in varying degrees, metabolized primarily in the liver, and then excreted by the kidneys .
Result of Action
This compound exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties . Its action results in the relief of inflammatory and pruritic manifestations of moderate to severe corticosteroid-responsive dermatoses .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, occlusive dressings can substantially increase the percutaneous absorption of topical corticosteroids . Furthermore, inflammation and other disease processes in the skin can increase percutaneous absorption . The unique molecular structure of this compound contributes to its high penetration power through the stratum corneum of the skin .
Biochemical Analysis
Biochemical Properties
Clocortolone pivalate, like other topical corticosteroids, has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, topical corticosteroids like this compound are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Cellular Effects
This compound reduces the swelling, itching, and redness that can occur in various skin conditions . It is also known to have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The precise mechanism of the anti-inflammatory activity of this compound is uncertain. Corticosteroids like this compound are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Temporal Effects in Laboratory Settings
Topically applied this compound can be absorbed in sufficient amounts to produce systemic effects . Symptoms of overdose include thinning of skin and suppression of adrenal cortex (decreased ability to respond to stress)
Metabolic Pathways
This compound is metabolized, primarily in the liver, and then excreted by the kidneys
Preparation Methods
The synthesis of clocortolone pivalate involves several steps, including beta-hydroxylation at C-11, methylation at C-16, double bonds at C-12, esterification at C-21, and halogenation at C-6 and C-9 . The industrial production methods typically involve the use of chloroform and methanol as solvents, with specific reaction conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Clocortolone pivalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyclohexane, ethyl acetate, and methanol . The major products formed from these reactions are typically derivatives of clocortolone, which retain the anti-inflammatory properties of the parent compound .
Scientific Research Applications
Clocortolone pivalate is widely used in scientific research, particularly in the fields of dermatology and pharmacology. It is used to study the treatment of corticosteroid-responsive skin disorders, such as atopic dermatitis and eczema . Additionally, its unique structural characteristics make it a valuable compound for studying the correlation between structure and dynamics in corticosteroids .
Comparison with Similar Compounds
Clocortolone pivalate is unique among corticosteroids due to its combination of chlorine at C-9 and fluorine at C-6 . Similar compounds include other glucocorticoids such as hydrocortisone, prednisolone, and dexamethasone . this compound’s unique structural modifications provide it with a distinct profile of potency and safety, making it a versatile option for treating a variety of skin conditions .
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYZQZLHAIHKKY-GSTUPEFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045460 | |
Record name | Clocortolone pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34097-16-0 | |
Record name | Clocortolone pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34097-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clocortolone pivalate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clocortolone pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOCORTOLONE PIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBL8IZH14X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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